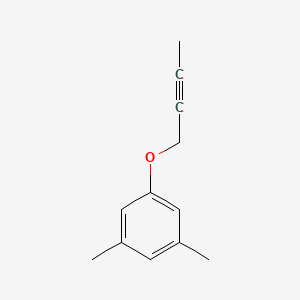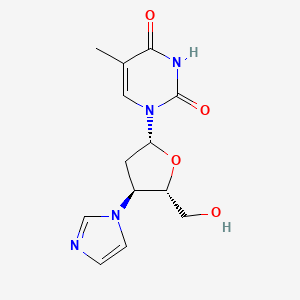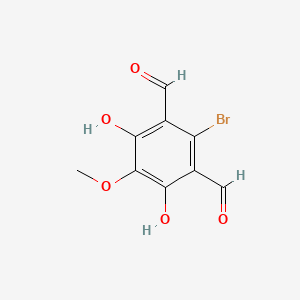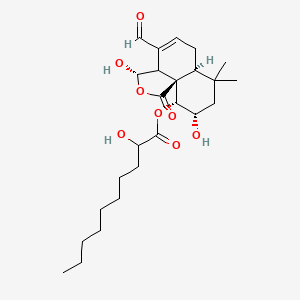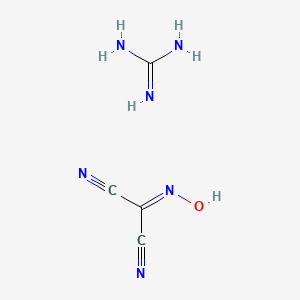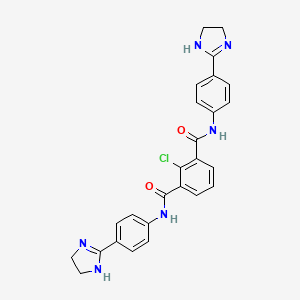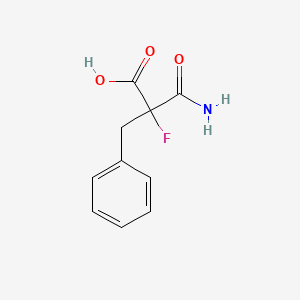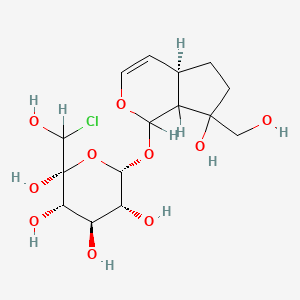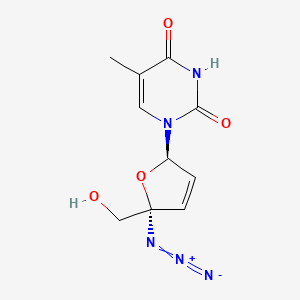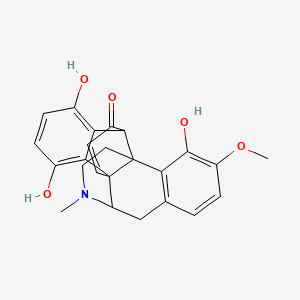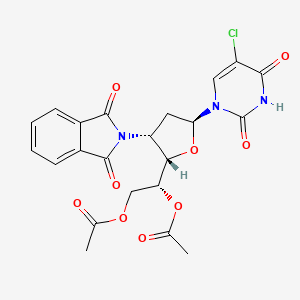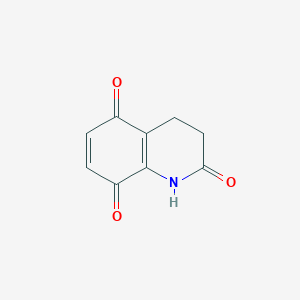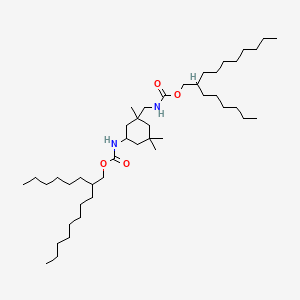
Diethyl 2-(2-(vinyloxy)ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-(vinyloxy)ethyl)malonate is an organic compound with the molecular formula C13H22O6 It is a derivative of malonic acid, featuring a vinyl ether group attached to an ethyl malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-(vinyloxy)ethyl)malonate can be synthesized through the reaction of diethyl malonate with 2-chloroethyl vinyl ether. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the substitution reaction, resulting in the formation of the desired product.
Reaction Scheme:
Diethyl malonate+2-chloroethyl vinyl ether→Diethyl 2-(2-(vinyloxy)ethyl)malonate+NaCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
-
Polymerization: Diethyl 2-(2-(vinyloxy)ethyl)malonate can undergo cationic polymerization initiated by hydrogen iodide/iodine (HI/I2) or boron trifluoride etherate. This results in polymers with a poly(vinyl ether) backbone and malonic ester pendants .
-
Hydrolysis and Decarboxylation: The malonate ester groups can be hydrolyzed to form the corresponding diacid, which can then undergo decarboxylation to yield monocarboxylic acids .
Common Reagents and Conditions
Cationic Polymerization: Hydrogen iodide/iodine (HI/I2) system in toluene at low temperatures (e.g., -40°C).
Hydrolysis: Aqueous sodium hydroxide (NaOH) followed by acidification.
Decarboxylation: Heating in water.
Major Products Formed
Poly(vinyl ether) polymers: With malonic ester pendants.
Diacids and monocarboxylic acids: From hydrolysis and decarboxylation of the malonate groups.
Scientific Research Applications
Chemistry
Diethyl 2-(2-(vinyloxy)ethyl)malonate is used in the synthesis of functional polymers. These polymers can be further modified to introduce various functional groups, making them useful in creating advanced materials with specific properties.
Biology and Medicine
While specific biological applications of this compound are less documented, its derivatives could potentially be explored for drug delivery systems or as intermediates in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty polymers and coatings. Its ability to undergo polymerization and subsequent chemical modifications makes it valuable for creating materials with tailored properties.
Mechanism of Action
The primary mechanism of action for diethyl 2-(2-(vinyloxy)ethyl)malonate involves its ability to undergo cationic polymerization The vinyl ether group is highly reactive under cationic conditions, leading to the formation of polymers with malonic ester pendants
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
Diethyl 2,2-diethylmalonate: Another derivative of diethyl malonate, used in the synthesis of barbiturates.
2-(Vinyloxy)ethyl acetate: A vinyl ether with an acetate group, used in polymer chemistry.
Uniqueness
Diethyl 2-(2-(vinyloxy)ethyl)malonate is unique due to its combination of a vinyl ether group and a malonic ester moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex polymers and other advanced materials.
Properties
CAS No. |
71172-76-4 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl 2-(2-ethenoxyethyl)propanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-14-8-7-9(10(12)15-5-2)11(13)16-6-3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
FHBPLNAJCDTIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOC=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


